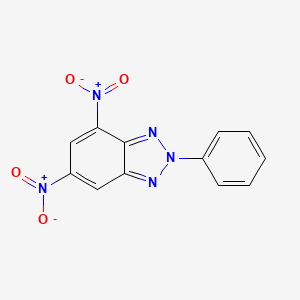

4,6-Dinitro-2-phenyl-2h-benzotriazole

描述

Structure

3D Structure

属性

CAS 编号 |

6631-39-6 |

|---|---|

分子式 |

C12H7N5O4 |

分子量 |

285.21 g/mol |

IUPAC 名称 |

4,6-dinitro-2-phenylbenzotriazole |

InChI |

InChI=1S/C12H7N5O4/c18-16(19)9-6-10-12(11(7-9)17(20)21)14-15(13-10)8-4-2-1-3-5-8/h1-7H |

InChI 键 |

MBBLEKJKCKVQHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N2N=C3C=C(C=C(C3=N2)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzotriazole (B28993) Scaffold Construction

The formation of the fundamental benzotriazole ring system is a critical first step in the synthesis of its dinitro-phenyl derivative. Two primary approaches have been established for this purpose: the cyclization of substituted phenylenediamines and the reductive cyclization of nitroazo dye precursors.

Cyclization Reactions from Substituted Phenylenediamines

A common and versatile method for constructing the benzotriazole scaffold involves the diazotization of ortho-phenylenediamines. This process typically utilizes sodium nitrite (B80452) in an acidic medium, such as acetic acid, to convert one of the amino groups into a diazonium salt. The resulting intermediate then undergoes spontaneous intramolecular cyclization to form the stable benzotriazole ring. gsconlinepress.com This method is widely applicable for the synthesis of various benzotriazole derivatives. gsconlinepress.comresearchgate.net

Reductive Cyclization of Nitroazo Dye Precursors

An alternative and historically significant route to the benzotriazole core is the reductive cyclization of ortho-nitroazo compounds. This transformation can be effected using various reducing agents. For instance, the reduction of 2,4-dinitroazobenzene with hydrazine (B178648) has been shown to proceed through a 2,4-dinitrohydrazobenzene intermediate, which then cyclizes to form 6-nitro-2-phenylbenzotriazole. chempap.org The reaction kinetics of this cyclization are dependent on pH. chempap.org Other reducing systems, such as zinc powder in an alkaline medium or catalytic hydrogenation, have also been employed for the reductive cyclization of o-nitrophenylazophenols to their corresponding benzotriazole derivatives. researchgate.netgoogle.com This method is particularly useful for synthesizing 2-phenyl substituted benzotriazoles.

Nitration and Dinitration Approaches

The introduction of nitro groups onto the benzotriazole scaffold is a key step in arriving at the target compound. This can be achieved through direct nitration of the pre-formed benzotriazole ring or by utilizing nitrated precursors in the cyclization step.

Direct Nitration of Benzotriazole and its Derivatives

The direct nitration of benzotriazole and its derivatives typically involves the use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the benzotriazole ring system. The nitration of 2-phenyl-1,2,3,2H-triazole, a related heterocyclic compound, has been studied, providing insights into the directing effects of the phenyl group and the triazole ring. researchgate.net The conditions for these reactions, including temperature and reaction time, must be carefully controlled to achieve the desired degree of nitration and to manage the formation of isomeric byproducts. researchgate.net

Synthesis of Isomeric Dinitro-phenyl-benzotriazoles

The synthesis of specific isomers of dinitro-phenyl-benzotriazoles often requires a strategic approach to control the regioselectivity of the nitration steps. The synthesis and characterization of N-(2′,4′-dinitrophenyl)benzotriazole isomers have been reported, highlighting the potential for isomerism in this class of compounds. csic.es The separation of these isomers can be a significant challenge and may require chromatographic techniques. The choice of starting materials and the sequence of nitration and cyclization steps are crucial in determining the final isomeric distribution.

Advanced Synthetic Techniques

While classical synthetic methods form the foundation for the preparation of 4,6-Dinitro-2-phenyl-2H-benzotriazole, modern synthetic methodologies offer potential improvements in terms of efficiency, selectivity, and environmental impact. Techniques such as microwave-assisted synthesis and the use of phase-transfer catalysts can accelerate reaction rates and improve yields in the synthesis of benzotriazole derivatives. google.com Furthermore, palladium-catalyzed reductive cyclization methods using carbon monoxide surrogates have been developed for the synthesis of related N-heterocycles, suggesting potential avenues for the development of more advanced synthetic routes to dinitrophenyl-benzotriazoles. unimi.it The application of these advanced techniques to the specific synthesis of 4,6-Dinitro-2-phenyl-2H-benzotriazole remains an area for further exploration.

Derivatization and Functionalization Strategies

The introduction of aromatic substituents, particularly at the N-2 position of the benzotriazole ring, is a key step in the synthesis of compounds like 4,6-Dinitro-2-phenyl-2H-benzotriazole. The synthesis of N-(2′,4′-dinitrophenyl)benzotriazoles has been studied, providing insight into this type of functionalization. csic.es The reaction of a benzotriazole, such as 5(6)-nitro-1H-benzotriazole, with an activated aryl halide like 1-chloro-2,4-dinitrobenzene (B32670) typically proceeds via an intermolecular nucleophilic aromatic substitution (SNAr) mechanism. csic.esscirp.org

In this reaction, the benzotriazole anion acts as a nucleophile, attacking the electron-deficient aryl halide. A significant aspect of this reaction is the potential for isomerism, as the substitution can occur at either the N-1 or N-2 position of the benzotriazole ring, yielding two distinct products. csic.es The ratio of these N-substituted isomers can be influenced by reaction conditions. Studies have also shown that isomerization between the 2-substituted and the 1-substituted isomers can occur, proceeding through an intermolecular mechanism. csic.es Characterization and differentiation of these isomers are typically achieved using multinuclear magnetic resonance techniques. csic.es

The derivatization of benzotriazoles to form their corresponding N-oxides introduces a functional group that significantly alters the electronic properties and reactivity of the heterocyclic core. Specifically, 2-(nitroaryl)-4,6-dinitrobenzotriazole 1-oxides are classified as highly electron-deficient molecules, or "super-electrophiles". cdnsciencepub.comresearchgate.net The N-oxide group, in conjunction with the dinitro-substituted benzotriazole ring, creates multiple electrophilic centers within the molecule.

The reaction of 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide with various nucleophiles, such as alkoxide ions (e.g., methoxide (B1231860), isopropoxide), has been investigated to probe its reactivity. cdnsciencepub.comresearchgate.net These studies reveal two primary sites for nucleophilic attack:

C-7 Attack: Nucleophilic attack at the C-7 position of the dinitrobenzotriazole ring leads to the formation of persistent anionic σ-adducts, also known as Meisenheimer complexes. cdnsciencepub.comresearchgate.net

C-1' Attack: Attack at the C-1' position of the dinitrophenyl ring results in the formation of metastable σ-adducts, which can rapidly decompose. This decomposition pathway leads to the cleavage of the N-2:C-1' bond, resulting in nucleophilic displacement products, such as 2,4-dinitrophenyl ethers and the dinitrobenzotriazole 1-oxyanion. cdnsciencepub.comresearchgate.net

The selectivity of the nucleophilic attack is influenced by factors such as the nature of the nucleophile and the specific substitution pattern on the phenyl ring. cdnsciencepub.com For instance, while 2-(2',4',6'-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide was found to be the most reactive substrate, it was the least selective in forming the C-7 adduct. cdnsciencepub.com In contrast, 2-(2',4'-dinitrophenyl)- and 2-(4'-nitrophenyl)-4,6-dinitrobenzotriazole 1-oxides showed greater selectivity for C-7 adduct formation. cdnsciencepub.com The formation of these N-oxides and the study of their subsequent reactions provide crucial insights into the electrophilic nature of these complex benzotriazole systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds in solution. For 4,6-Dinitro-2-phenyl-2H-benzotriazole, a combination of one-dimensional and two-dimensional NMR experiments across various nuclei (¹H, ¹³C, ¹⁵N) provides a complete picture of the molecular framework and connectivity.

Proton (¹H) NMR spectroscopy serves as a rapid and effective tool for monitoring the progress of the synthesis of 4,6-Dinitro-2-phenyl-2H-benzotriazole. The N-arylation of 4,6-dinitrobenzotriazole with a phenylating agent can be followed by observing the disappearance of the N-H proton signal of the starting benzotriazole (B28993) and the appearance of characteristic signals for the phenyl group and the benzotriazole protons in the product. The chemical shifts and coupling patterns of the aromatic protons provide immediate structural information.

For instance, in the product, the protons on the dinitrated benzotriazole ring are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The H-5 and H-7 protons would likely appear as distinct singlets or narrow doublets, with their exact chemical shifts influenced by the anisotropic effect of the N-phenyl ring. The phenyl protons would exhibit a more complex pattern (e.g., multiplets for ortho-, meta-, and para-protons) in the typical aromatic region (δ 7-8 ppm).

Furthermore, ¹H NMR is crucial for identifying potential reaction intermediates, such as Meisenheimer adducts, which can form during the nucleophilic aromatic substitution reaction. The formation of such an adduct would be indicated by the appearance of upfield-shifted signals for the aromatic protons of the dinitrobenzotriazole ring, one of which would be an sp³-hybridized carbon, leading to a significant change in the spectrum.

A hypothetical ¹H NMR data table for reaction monitoring is presented below, illustrating the expected shifts for the starting material and the final product.

| Proton | 4,6-Dinitro-1H-benzotriazole (Starting Material) | 4,6-Dinitro-2-phenyl-2H-benzotriazole (Product) |

| H-5 | ~ δ 9.3 ppm (d) | ~ δ 9.5 ppm (d) |

| H-7 | ~ δ 8.8 ppm (d) | ~ δ 8.9 ppm (d) |

| Phenyl H (ortho) | - | ~ δ 7.8 ppm (m) |

| Phenyl H (meta) | - | ~ δ 7.6 ppm (m) |

| Phenyl H (para) | - | ~ δ 7.5 ppm (m) |

| N-H | ~ δ 15-16 ppm (br s) | - |

Note: The chemical shifts are hypothetical and for illustrative purposes.

While ¹H NMR provides information on the proton framework, ¹³C and ¹⁵N NMR spectroscopy are indispensable for a complete structural assignment by probing the carbon and nitrogen skeletons of the molecule. nih.gov

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of 4,6-Dinitro-2-phenyl-2H-benzotriazole would show distinct signals for each carbon atom. The carbons bearing the nitro groups (C-4 and C-6) are expected to be significantly deshielded. The chemical shifts of the benzotriazole carbons provide insight into the electronic environment of the heterocyclic ring. Two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate each carbon signal with its directly attached proton(s) and with protons that are two or three bonds away, respectively. This allows for the unambiguous assignment of all quaternary and protonated carbons in both the benzotriazole and phenyl moieties.

¹⁵N NMR: Given the five nitrogen atoms in the molecule, ¹⁵N NMR spectroscopy is a particularly powerful, albeit less sensitive, technique for characterizing 4,6-Dinitro-2-phenyl-2H-benzotriazole. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and electronic environment. The triazole nitrogens (N-1, N-2, N-3) would have characteristic shifts that distinguish the 2H-benzotriazole isomer. The nitro group nitrogens (N-4a, N-6a) would appear at a much different chemical shift, typically in a distinct region of the ¹⁵N NMR spectrum. These data are crucial for confirming the N-2 substitution pattern on the benzotriazole ring and for studying the electronic effects of the substituents. nih.gov

A representative multinuclear NMR data table is provided below.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) |

| ¹³C | C-4, C-6 | ~145-155 |

| C-5, C-7 | ~120-130 | |

| C-3a, C-7a | ~135-145 | |

| Phenyl C (ipso) | ~130-140 | |

| Phenyl C (o, m, p) | ~120-130 | |

| ¹⁵N | N-1, N-3 | ~ -10 to -30 |

| N-2 | ~ -140 to -160 | |

| NO₂ | ~ +10 to +30 |

Note: Chemical shifts are illustrative and based on data for related nitrobenzotriazoles.

For N-unsubstituted or certain N-substituted benzotriazoles, the possibility of tautomerism exists. In the case of 4,6-Dinitro-2-phenyl-2H-benzotriazole, while the 2-phenyl isomer is expected to be stable, dynamic NMR (DNMR) studies could be employed to investigate any potential equilibria, such as restricted rotation around the N-C(phenyl) bond. By acquiring NMR spectra at variable temperatures, one can study dynamic processes that occur on the NMR timescale. If the rotation around the N-C bond is slow at low temperatures, separate signals for the ortho- and meta-protons (and carbons) of the phenyl ring might be observed, which would coalesce into averaged signals as the temperature is raised. The coalescence temperature can be used to calculate the energy barrier for the rotational process. Such studies provide valuable information about the conformational dynamics of the molecule in solution. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of 4,6-Dinitro-2-phenyl-2H-benzotriazole is expected to be dominated by characteristic absorptions for the nitro groups, the aromatic rings, and the benzotriazole core.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups. These are typically very strong and appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). The presence of two nitro groups would likely result in strong, possibly broadened, absorptions in these regions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1530 - 1560 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

| Benzotriazole Ring Vibrations | 1000 - 1250 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong |

Mass Spectrometry (EI-MS, HREI-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, often leading to extensive fragmentation. The molecular ion peak (M⁺·) for 4,6-Dinitro-2-phenyl-2H-benzotriazole would confirm its molecular weight. The fragmentation pattern would be characteristic of the structure. Expected fragmentation pathways could include:

Loss of a nitro group (NO₂) to give an [M - 46]⁺ fragment.

Loss of a second nitro group to give an [M - 92]⁺ fragment.

Loss of N₂ from the triazole ring, a common fragmentation for benzotriazoles, leading to an [M - 28]⁺ fragment.

Cleavage of the N-phenyl bond, resulting in fragments corresponding to the phenyl cation (m/z 77) and the dinitrobenzotriazole radical cation.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): HREI-MS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated mass for C₁₂H₇N₅O₄, the elemental composition can be confirmed with a high degree of confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the preferred molecular conformation.

For 4,6-Dinitro-2-phenyl-2H-benzotriazole, an X-ray crystal structure would definitively confirm the substitution pattern, showing the phenyl group attached to the N-2 position of the benzotriazole ring and the nitro groups at the C-4 and C-6 positions. It would also reveal the relative orientation of the phenyl ring with respect to the benzotriazole plane. In many 2-phenyl-2H-benzotriazole derivatives, the two rings are not coplanar due to steric hindrance, adopting a twisted conformation. nih.gov

Furthermore, X-ray analysis elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak C-H···O interactions involving the nitro groups, would be identified. nih.govresearchgate.net These interactions govern the solid-state properties of the compound.

A hypothetical table of key crystallographic parameters is shown below, based on similar reported structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12 |

| b (Å) | ~8 |

| c (Å) | ~14 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Benzotriazole-Phenyl) | ~40-60° |

Spectroscopic Probes for Conformational Dynamics

The conformational dynamics of 2-phenyl-2H-benzotriazole derivatives, such as 4,6-Dinitro-2-phenyl-2h-benzotriazole, are primarily governed by the rotation around the single bond connecting the phenyl group to the benzotriazole core. This rotation can be influenced by the steric and electronic effects of substituents. Spectroscopic techniques are pivotal in elucidating the preferred conformations and the energy barriers associated with their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature NMR spectroscopy is a powerful tool for investigating conformational dynamics. In principle, for a molecule like 4,6-Dinitro-2-phenyl-2h-benzotriazole, hindered rotation around the N-phenyl bond could lead to distinct conformers that may be observable at low temperatures. As the temperature increases, the rate of interconversion between these conformers would increase, leading to coalescence of the NMR signals. By analyzing the lineshapes of the spectra at different temperatures, it would be possible to determine the thermodynamic and kinetic parameters for the rotational process.

For related 2-phenyl-2H-benzotriazole derivatives, ¹H NMR and computational methods have been used to study the effects of substituents on molecular structure and photophysical properties. These studies have revealed the formation of intramolecular hydrogen bonds in certain derivatives, which can significantly influence the conformational preferences.

Vibrational Spectroscopy (FT-IR and Raman): Both FT-IR and Raman spectroscopy can provide insights into the conformational landscape of a molecule. Different conformers would exhibit unique vibrational modes. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies for different possible conformers. By comparing the calculated spectra with the experimental FT-IR and Raman spectra, it is possible to identify the conformers present in a sample.

For instance, studies on similar nitro-aromatic compounds, like 2,4-dinitrophenylhydrazine, have successfully used a combination of experimental FT-IR/FT-Raman spectroscopy and DFT calculations to perform detailed vibrational assignments. Such an approach could theoretically be applied to 4,6-Dinitro-2-phenyl-2h-benzotriazole to distinguish between different rotational isomers.

Electronic Spectroscopy (UV-Vis): UV-Vis absorption spectroscopy is sensitive to the electronic structure of a molecule, which is in turn dependent on its conformation. The degree of conjugation between the phenyl and benzotriazole rings will affect the energy of the electronic transitions. A more planar conformation would allow for greater π-electron delocalization, typically resulting in a red-shift (longer wavelength) of the absorption maxima. By studying the UV-Vis spectrum in different solvents or at various temperatures, one could infer changes in the conformational equilibrium.

While specific data tables for 4,6-Dinitro-2-phenyl-2h-benzotriazole are not available, the following tables illustrate the type of data that would be generated in such a study, based on general knowledge of similar compounds.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Conformational Analysis

| Proton | Low Temperature (ppm) | High Temperature (ppm) |

|---|---|---|

| H-5 | 8.90 | 8.85 |

| H-7 | 9.20 | 9.15 |

| H-2',6' | 7.85 | 7.90 |

| H-3',5' | 7.60 | 7.65 |

Table 2: Illustrative Vibrational Frequencies for Conformational Modes

| Vibrational Mode | Conformer A (cm⁻¹) | Conformer B (cm⁻¹) |

|---|---|---|

| C-N Stretch (Inter-ring) | 1320 | 1315 |

| NO₂ Symmetric Stretch | 1350 | 1348 |

| NO₂ Asymmetric Stretch | 1540 | 1538 |

Table 3: Example UV-Vis Absorption Data in Different Solvents

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Hexane | 340 | 15,000 |

| Ethanol | 345 | 15,500 |

It is important to reiterate that the data presented in these tables is hypothetical and serves only to illustrate the expected format of results from spectroscopic studies on the conformational dynamics of 4,6-Dinitro-2-phenyl-2h-benzotriazole. Detailed experimental and computational studies would be required to obtain actual values.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of nitroaromatic and heterocyclic compounds.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. DFT methods are employed to find the minimum energy conformation of 4,6-Dinitro-2-phenyl-2H-benzotriazole. These calculations reveal critical information about bond lengths, bond angles, and dihedral angles. For related 2-phenyl-2H-benzotriazole derivatives, DFT calculations have shown that the planarity between the phenyl and benzotriazole (B28993) rings can be influenced by substituents, which in turn affects the electronic properties. The presence of two electron-withdrawing nitro groups (-NO₂) at the 4 and 6 positions of the benzotriazole ring significantly influences the electronic structure.

Electronic structure analysis provides a map of the electron density distribution across the molecule. This analysis helps identify electron-rich and electron-deficient regions, which are key to understanding reactivity. For 4,6-Dinitro-2-phenyl-2H-benzotriazole, the nitro groups pull electron density from the benzotriazole ring system, rendering the carbon atoms of this ring, particularly C4 and C6, highly electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Conceptual DFT-Calculated Geometrical Parameters for 4,6-Dinitro-2-phenyl-2H-benzotriazole Note: This table presents expected values based on DFT studies of similar nitroaromatic heterocyclic compounds. Actual experimental or calculated values may vary.

| Parameter | Description | Expected Value |

|---|---|---|

| C-N (Nitro) Bond Length | The distance between the carbon atom of the benzotriazole ring and the nitrogen atom of the nitro group. | ~1.45 Å |

| N-O (Nitro) Bond Length | The distance between the nitrogen and oxygen atoms within the nitro group. | ~1.22 Å |

| Dihedral Angle (Phenyl-Benzotriazole) | The twist angle between the plane of the phenyl ring and the plane of the benzotriazole ring. | 20° - 40° |

| Mulliken Charge on C4/C6 | The partial atomic charge on the carbon atoms attached to the nitro groups, indicating their electrophilicity. | Highly Positive |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the ¹H and ¹³C chemical shifts.

While a specific, dedicated NMR study for 4,6-Dinitro-2-phenyl-2H-benzotriazole is not detailed in the literature, theoretical studies on the parent 2-phenyl-2H-benzotriazole molecule provide a basis for prediction. The introduction of the dinitro groups would be expected to cause a significant downfield shift (to higher ppm values) for the remaining protons on the benzotriazole ring (H5 and H7) due to the strong deshielding effect of the electron-withdrawing nitro groups. Similarly, the ¹³C signals for the carbon atoms attached to the nitro groups (C4 and C6) would be shifted significantly downfield. Comparing theoretically predicted spectra with experimental data is a robust method for structural verification.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons Note: These are estimated values based on the known effects of nitro-group substitution on aromatic systems.

| Proton | Estimated Chemical Shift (ppm) in CDCl₃ | Reasoning |

|---|---|---|

| H5 | 8.5 - 9.0 | Deshielding from adjacent C4-NO₂ and C6-NO₂ groups. |

| H7 | 8.0 - 8.5 | Deshielding from adjacent C6-NO₂ group. |

| H (ortho-phenyl) | 7.8 - 8.2 | Influence from the benzotriazole ring system. |

| H (meta/para-phenyl) | 7.4 - 7.7 | Less influenced by the heterocyclic system. |

The high electrophilicity of dinitrobenzotriazole systems makes them prime candidates for nucleophilic aromatic substitution (SₙAr) reactions. DFT is used to model the entire reaction pathway of a nucleophile attacking the electron-deficient ring. This involves calculating the energies of the reactants, intermediates, transition states, and products.

For highly related "superelectrophiles" like 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, studies have shown that nucleophiles such as methoxide (B1231860) (CH₃O⁻) readily attack the C7 position (analogous to C5 or C7 in the target compound) to form a thermodynamically stable anionic σ-adduct, often called a Meisenheimer complex. By mapping the reaction coordinate, researchers can determine the activation energy (the energy barrier that must be overcome) for the formation of intermediates and the final products. This analysis can explain reaction rates and selectivity, revealing why attack occurs at one position over another.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals are key predictors of a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor in reactions.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons and is crucial for reactions with nucleophiles.

For 4,6-Dinitro-2-phenyl-2H-benzotriazole, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO. A low-lying LUMO indicates a strong ability to accept electrons, making the molecule a powerful electrophile. The HOMO-LUMO energy gap (ΔE) is also a critical parameter; a small gap is associated with high chemical reactivity and polarizability. The LUMO is expected to be localized primarily over the dinitro-substituted benzotriazole ring, indicating that this is the most probable region for nucleophilic attack.

Table 3: Conceptual Frontier Orbital Properties Note: Values are conceptual, based on trends observed for similar nitroaromatic compounds.

| Parameter | Description | Expected Value / Property |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Low (e.g., -7.0 to -8.0 eV) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Very Low (e.g., -3.5 to -4.5 eV) |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | Small, indicating high reactivity. |

| LUMO Localization | Region of the molecule where the LUMO is concentrated. | Primarily on the dinitrobenzotriazole ring. |

Electrophilicity and Nucleophilicity Parameter Derivations (e.g., Mayr's Equation)

To quantify and compare the reactivity of different compounds, scales of electrophilicity and nucleophilicity have been developed. A widely used relationship is Mayr's equation: log k = sₙ(N + E) .

In this equation:

k is the second-order rate constant.

N is the nucleophilicity parameter of the nucleophile.

sₙ is a nucleophile-specific sensitivity parameter.

E is the electrophilicity parameter of the electrophile.

A more positive E value signifies a weaker electrophile, while a more negative E value indicates a stronger electrophile. While the specific E parameter for 4,6-Dinitro-2-phenyl-2H-benzotriazole has not been published, related "superelectrophiles" have been extensively studied and ranked on this scale. For example, compounds like 4,6-dinitrobenzofuroxan (DNBF) and substituted benzotriazole 1-oxides exhibit highly negative E parameters, classifying them as exceptionally potent electrophiles capable of reacting even with very weak nucleophiles. Given its structure, 4,6-Dinitro-2-phenyl-2H-benzotriazole is expected to possess a significantly negative E value, placing it in the category of strong electrophiles.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing a dynamic picture that complements static calculations of reactants and products. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which is directly related to the reaction rate.

For the reaction of 4,6-Dinitro-2-phenyl-2H-benzotriazole with a nucleophile, simulations would model the approach of the nucleophile to the electrophilic ring. These calculations can confirm whether the reaction proceeds through a stepwise mechanism, involving the formation of a stable Meisenheimer intermediate, or a concerted mechanism. Furthermore, simulations can help rationalize the observed regioselectivity (e.g., why attack at C5 might be favored over C7) by comparing the activation energies for the different possible pathways. These theoretical models are invaluable for predicting the products of unknown reactions and for designing new synthetic routes.

Compound Index

Quantum-Chemical Studies of Supramolecular Interactions, including Hydrogen Bonding

Extensive searches of scientific literature and computational chemistry databases did not yield specific quantum-chemical studies focused on the supramolecular interactions, including hydrogen bonding, of the compound 4,6-Dinitro-2-phenyl-2H-benzotriazole. While research exists on the computational analysis of related benzotriazole derivatives and other dinitro-aromatic compounds, dedicated theoretical investigations into the non-covalent interaction patterns and hydrogen bonding capabilities of 4,6-Dinitro-2-phenyl-2H-benzotriazole are not available in the public domain.

Theoretical studies on analogous molecules, such as other substituted benzotriazoles, often employ methods like Density Functional Theory (DFT) to explore molecular geometries, electronic properties, and potential intermolecular interactions. For instance, studies on 5,6-dinitro-1H-benzotriazole have explored its tautomeric forms and interactions with water molecules. However, the presence of the 2-phenyl substituent and the specific 4,6-dinitro substitution pattern in the target molecule would significantly influence its electronic distribution and, consequently, its capacity for forming supramolecular assemblies and specific hydrogen bonds.

Without dedicated computational models and quantum-chemical calculations for 4,6-Dinitro-2-phenyl-2H-benzotriazole, it is not possible to provide detailed research findings or data tables on its supramolecular interactions. Such an analysis would require specific calculations to determine parameters like interaction energies, bond critical points, and optimized geometries of potential dimers or larger clusters.

Further research in this area would be necessary to elucidate the specific nature of hydrogen bonding and other non-covalent interactions that govern the supramolecular chemistry of 4,6-Dinitro-2-phenyl-2H-benzotriazole.

Advanced Applications in Functional Materials and Supramolecular Chemistry

Molecular Design for Organic Electronic Materials

The benzotriazole (B28993) core, particularly when functionalized with electron-withdrawing groups like nitro substituents, serves as an excellent acceptor moiety in Donor-π-Acceptor-π-Donor (D–A–D) architectures for organic semiconductors. nih.gov The inherent electron-deficient nature of the 2H-benzo[d] mdpi.comnih.govrsc.orgtriazole ring system is significantly amplified by the presence of two nitro groups, making 4,6-Dinitro-2-phenyl-2h-benzotriazole a potent electron acceptor. This property is crucial for designing materials used in organic electronic devices.

Electron Transport Properties in Organic Field-Effect Transistors (OFETs)

While specific quantitative data for 4,6-Dinitro-2-phenyl-2h-benzotriazole in OFETs is not extensively documented in readily available literature, the properties of analogous benzotriazole derivatives provide significant insights. nih.gov Compounds based on a 2H-benzo[d] mdpi.comnih.govrsc.orgtriazole core have been successfully tested as p-type semiconductors in OFETs. nih.gov The strong electron-accepting nature of the dinitro-benzotriazole core in 4,6-Dinitro-2-phenyl-2h-benzotriazole suggests its potential for facilitating electron transport, a key characteristic for n-type or ambipolar semiconductor materials. The efficiency of charge transport in these materials is critically dependent on the planarity of the molecular structure and the degree of intramolecular charge transfer from donor to acceptor fragments. nih.gov

Relationship between Molecular Structure and Charge Carrier Mobility

| Structural Feature | Influence on Electronic Properties |

| Dinitro-benzotriazole Core | Acts as a strong electron acceptor, lowering LUMO energy levels, potentially facilitating electron transport (n-type behavior). |

| Phenyl Group at N-2 | Affects molecular planarity and π-conjugation; a coplanar structure enhances charge delocalization. |

| Overall Molecular Planarity | Promotes efficient intermolecular π-π stacking in the solid state, which is crucial for high charge carrier mobility. |

Molecular Basis of Photochemical Stability

Benzotriazole derivatives are renowned for their application as UV absorbers, a function rooted in their inherent ability to absorb ultraviolet radiation and dissipate the energy harmlessly. nih.gov

Structural Features Influencing UV Absorption and Energy Dissipation Pathways

The photochemical stability of compounds like 4,6-Dinitro-2-phenyl-2h-benzotriazole is a direct consequence of its electronic structure. The extended π-conjugated system, encompassing both the benzotriazole and phenyl rings, is responsible for strong absorption in the UV region of the electromagnetic spectrum. nih.govscirp.org Derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole, for instance, are known to absorb intensely in the 330–360 nm range. nih.gov The presence of nitro groups, which are strong chromophores, can further influence the absorption characteristics.

The primary mechanism for the high photostability in many benzotriazole-based UV absorbers, particularly those with a hydroxyl group ortho to the point of attachment on the phenyl ring, is an extremely efficient excited-state intramolecular proton transfer (ESIPT). nih.gov This process allows for the rapid and non-radiative deactivation of the excited state, dissipating the absorbed UV energy as heat and preventing photochemical degradation. nih.gov While 4,6-Dinitro-2-phenyl-2h-benzotriazole lacks this specific hydroxyl group, its rigid, conjugated structure still provides pathways for energy dissipation. The electronic structure of N-substituted benzotriazoles is known to be related to their stability and photochemical reactions. nih.gov The presence of electron-withdrawing groups can, in some cases, surprisingly improve the photopermanence of benzotriazole UV absorbers. paint.org However, it is also noted that nitro-substituted triazoles can be sensitive and potentially explosive under heat or fire, indicating complex stability characteristics. nih.gov

| Structural Feature | Role in Photochemical Stability |

| Benzotriazole Ring System | Core structure provides inherent stability and a scaffold for the π-conjugated system. nih.gov |

| Extended π-Conjugation | Enables strong absorption of UV radiation. nih.gov |

| Nitro Groups (Chromophores) | Modify the UV absorption spectrum and influence the electronic deactivation pathways. |

| Energy Dissipation | The molecular structure allows for the dissipation of absorbed UV energy, contributing to photostability. nih.gov |

Supramolecular Structures and Crystal Engineering

The strong electron-deficient character of the 4,6-dinitrobenzotriazole moiety makes it a prime candidate for forming specific and stable supramolecular assemblies, particularly through interactions with electron-rich species.

Formation and Stability of Anionic σ-Adducts

The electron-poor aromatic ring of dinitrobenzotriazole derivatives is highly susceptible to nucleophilic attack, leading to the formation of stable anionic σ-adducts, also known as Meisenheimer complexes. researchgate.netcdnsciencepub.com In studies on the closely related super-electrophile 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, it was demonstrated that nucleophiles readily attack the C-7 position of the dinitrobenzotriazole ring. researchgate.netcdnsciencepub.com This reaction results in the formation of persistent and well-characterized C-7 anionic σ-adducts. researchgate.net

The formation of these adducts represents a fundamental principle in the supramolecular chemistry and crystal engineering of such electron-deficient systems. The stability of the σ-adduct is influenced by factors such as the nature of the nucleophile and the specific substitution on the benzotriazole ring. researchgate.net The interaction involves the formation of a new covalent bond between the nucleophile and the aromatic ring, which disrupts the aromaticity but is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. These specific, directional interactions can be harnessed in crystal engineering to control the assembly of molecules in the solid state, forming well-defined supramolecular architectures. mdpi.com

| Adduct Type | Formation Pathway | Stability Factors |

| Anionic σ-Adduct (Meisenheimer Complex) | Nucleophilic attack on an electron-deficient carbon (e.g., C-7) of the dinitrobenzotriazole ring. researchgate.netcdnsciencepub.com | Stabilization of negative charge by electron-withdrawing nitro groups; nature of the nucleophile and solvent. researchgate.net |

Lack of Crystallographic Data Impedes Analysis of Solid-State Architecture

A comprehensive analysis of the solid-state architecture of the chemical compound 4,6-Dinitro-2-phenyl-2H-benzotriazole, specifically focusing on the control of its structure through intermolecular interactions, cannot be completed at this time due to a lack of available crystallographic data in the public domain.

An exhaustive search of scientific literature and crystallographic databases did not yield any published studies detailing the single-crystal X-ray diffraction analysis of 4,6-Dinitro-2-phenyl-2H-benzotriazole. Such a study is essential for elucidating the precise three-dimensional arrangement of molecules in the solid state and for identifying the specific non-covalent interactions that govern the crystal packing.

While research on related benzotriazole derivatives suggests the potential for various intermolecular forces, such as hydrogen bonds (e.g., C-H···N, C-H···O), π-π stacking interactions between aromatic rings, and other van der Waals forces, a detailed and accurate description for 4,6-Dinitro-2-phenyl-2H-benzotriazole is not possible without experimental data. The presence and geometry of the nitro groups and the phenyl substituent would significantly influence the nature and directionality of these interactions, leading to a unique supramolecular assembly.

The generation of detailed research findings and data tables, as requested for the section on "Control of Solid-State Architecture through Intermolecular Interactions," is contingent upon the availability of a solved crystal structure. Without this fundamental information, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of 4,6-Dinitro-2-phenyl-2H-benzotriazole, is required to provide the necessary data for a thorough examination of its supramolecular chemistry.

Chemical Degradation Pathways and Environmental Persistence Chemical Aspects

Abiotic Transformation Mechanisms

No specific studies on the abiotic transformation of 4,6-Dinitro-2-phenyl-2h-benzotriazole were found. While research exists on the degradation of the general benzotriazole (B28993) structure and some of its derivatives, this information is not directly applicable to the title compound as per the specific focus of this article.

There is no specific information available in the reviewed literature concerning the resistance of the benzotriazole moiety to chemical degradation within the specific molecular context of 4,6-Dinitro-2-phenyl-2h-benzotriazole. General studies on other benzotriazole compounds suggest a high degree of stability, but this cannot be directly extrapolated.

Information on the ring cleavage mechanisms for the benzotriazole scaffold of 4,6-Dinitro-2-phenyl-2h-benzotriazole is not available in the current scientific literature.

Advanced Oxidation Processes (AOPs) for Chemical Breakdown

No studies were found that specifically apply Advanced Oxidation Processes (AOPs) to 4,6-Dinitro-2-phenyl-2h-benzotriazole. While AOPs are known to be effective for the degradation of a wide range of organic pollutants, including some benzotriazole derivatives, their efficacy and mechanisms for this particular dinitro-phenyl substituted benzotriazole have not been reported. researchgate.netmdpi.comnih.govresearchgate.netkirj.ee

There is no available research on the use of persulfate activation by inorganic sulfides, such as iron(II) sulfide (B99878) (FeS), for the degradation of 4,6-Dinitro-2-phenyl-2h-benzotriazole.

Photochemical Degradation under Abiotic Conditions

Specific data on the photochemical degradation of 4,6-Dinitro-2-phenyl-2h-benzotriazole under abiotic conditions could not be located. While the photochemical fate of other benzotriazoles and dinitrophenols has been investigated, these findings cannot be directly applied to the target compound due to differences in chemical structure and substituents. nih.govcsic.esresearchgate.netnih.gov

Stability of Nitro-Substituted Benzotriazoles

The stability of benzotriazole derivatives is significantly influenced by the nature and position of their substituents. The introduction of nitro groups (–NO₂) onto the benzotriazole ring system generally leads to compounds with high thermal stability. This characteristic has made nitro-substituted benzotriazoles a subject of research for applications as energetic materials that possess both high performance and low sensitivity to mechanical stimuli. researchgate.net The electron-withdrawing nature of the nitro groups, combined with the inherent stability of the fused aromatic ring system, contributes to their persistence.

Detailed studies on dinitro-substituted benzotriazoles, such as 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT), provide insight into the thermal behavior of this class of compounds. These materials exhibit remarkable thermal stability, with decomposition beginning at temperatures significantly above their melting points. researchgate.net Experimental analysis using Differential Scanning Calorimetry (DSC) has quantified the high thermal thresholds for these compounds. researchgate.net

Table 1: Thermal Properties of Selected Nitro-Substituted Benzotriazoles

| Compound | Melting Point | Decomposition Onset Temperature |

|---|---|---|

| 5,7-dinitrobenzotriazole (DBT) | 193 °C (466 K) | 291 °C (564 K) |

| 4-amino-5,7-dinitrobenzotriazole (ADBT) | Melts with subsequent decomposition at 337 °C (610 K) |

Quantum chemical calculations suggest that the primary decomposition pathways for dinitrobenzotriazoles like DBT and ADBT involve two main competitive mechanisms. researchgate.net The first is a nitro-nitrite isomerization, which typically has a lower activation barrier. The second, and often dominant, mechanism at higher temperatures is the cleavage of the C–NO₂ bond. researchgate.net In line with these theoretical predictions, ADBT is found to be more thermally stable than DBT. researchgate.net

From an environmental perspective, benzotriazoles are known for their persistence. They are generally resistant to biodegradation. nih.govresearchgate.net The presence of multiple electron-withdrawing nitro groups on an aromatic ring, as seen in dinitroaromatic compounds, tends to increase resistance to oxidative degradation by microorganisms. nih.gov While some bacteria have evolved pathways to degrade certain nitroaromatic compounds, multiply nitrated aromatics are often highly recalcitrant. rsc.orgasm.org

Degradation through abiotic pathways, such as photolysis, can occur. However, direct UV irradiation of benzotriazole does not lead to significant mineralization, but rather to transformation into other compounds which may also be of environmental concern. nih.gov More advanced techniques like photocatalysis using titanium dioxide (TiO₂) have been shown to be more effective in achieving complete mineralization of the benzotriazole structure. researchgate.netnih.gov Given the inherent stability of the benzotriazole core and the resistance conferred by nitro-substitution, 4,6-Dinitro-2-phenyl-2h-benzotriazole is expected to be highly persistent in the environment with low susceptibility to natural degradation pathways.

Structure Reactivity Relationships and Substituent Effects

Impact of Nitro Group Position and Number on Electrophilicity and Stability

The chemical behavior of 4,6-Dinitro-2-phenyl-2H-benzotriazole is profoundly influenced by the presence and positioning of its two nitro groups on the benzoid ring. These groups are strong electron-withdrawing entities, which significantly modulates the electron density distribution across the molecule, thereby enhancing its electrophilicity and affecting its stability.

The primary effect of the nitro groups at the C4 and C6 positions is a marked increase in the electrophilic character of the benzotriazole (B28993) ring system. By withdrawing electron density through both resonance and inductive effects, these groups render the carbon atoms of the benzene (B151609) ring, particularly C5 and C7, electron-deficient and thus highly susceptible to nucleophilic attack. Research on related compounds, such as 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, has demonstrated that the C7 position is a significantly reactive electrophilic site. researchgate.net This heightened electrophilicity allows the compound to react with a wide range of nucleophiles, leading to the formation of anionic σ-adducts, also known as Meisenheimer complexes. The general principle is that electron-withdrawing groups like -NO2 decrease electron density at the ortho and para positions, making the ring more reactive towards nucleophiles. doubtnut.com

Influence of Phenyl Substituents on Reaction Site Selectivity and Kinetics

Substituents on the N-phenyl ring of dinitrobenzotriazole derivatives play a crucial role in modulating the reactivity of the molecule, influencing both the speed of reactions (kinetics) and the preferred location of chemical attack (selectivity). The electronic properties of these substituents—whether they donate or withdraw electrons—can alter the electrophilicity of the benzotriazole system.

Kinetic studies on analogous compounds, specifically 2-N-(4′-X-phenyl)-4,6-dinitrobenzotriazole 1-oxides, have provided quantitative insights into these effects. By varying the substituent (X) at the para-position of the phenyl ring, researchers have measured changes in the compound's electrophilicity parameter (E). This parameter provides a measure of how readily the molecule reacts with nucleophiles. The findings indicate that electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the benzotriazole moiety, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups decrease electrophilicity and slow down the reaction. researchgate.net

This relationship is clearly demonstrated by the electrophilicity parameters (E) determined for various phenyl-substituted dinitrobenzotriazole 1-oxides, as shown in the table below.

| Substituent (X) | Electrophilicity Parameter (E) |

|---|---|

| OMe (Methoxy) | -10.25 |

| CH3 (Methyl) | -10.25 |

| H (Hydrogen) | -11.66 |

| Br (Bromo) | -11.66 |

| CN (Cyano) | -11.66 |

| CF3 (Trifluoromethyl) | -11.66 |

The data illustrate that as the substituent becomes more electron-withdrawing (e.g., moving from OMe to CN), the electrophilicity parameter becomes more negative, indicating a higher reactivity. This trend is consistent with general principles of physical organic chemistry, where the electronic nature of a substituent transmitted through a phenyl ring can significantly impact a distal reaction center. rsc.org

Steric and Electronic Effects Governing Reaction Pathways

The reaction pathways of 4,6-Dinitro-2-phenyl-2H-benzotriazole are governed by a delicate interplay of steric and electronic effects. These factors determine whether a reaction proceeds via one mechanism or another, such as the formation of a stable σ-complex versus a direct nucleophilic displacement.

Electronic effects are primarily dictated by the electron-withdrawing nitro groups, which, as discussed, make the benzotriazole ring highly electrophilic. The nucleophilicity and basicity of the attacking reagent are also critical electronic factors. For instance, in reactions with alkoxides, both methoxide (B1231860) and tert-butoxide lead to the immediate formation of C-7 anionic σ-adducts. researchgate.net However, the relative stability of these intermediates and the subsequent reaction course are influenced by the nucleophile's properties.

Therefore, the outcome of a reaction is a competition between different possible pathways. A small, highly basic nucleophile might favor the formation of a σ-complex at the most electronically deficient site, while a bulkier nucleophile might be sterically hindered from this approach, potentially leading to attack at a more accessible site or a much slower reaction rate. researchgate.netnih.gov

Tautomerism and its Role in Chemical Behavior and Stability

Benzotriazole and its derivatives can exist in different tautomeric forms, which are structural isomers that readily interconvert. This phenomenon, known as annular tautomerism, involves the migration of a proton between the nitrogen atoms of the triazole ring. For N-unsubstituted benzotriazoles, two main tautomers are possible: the 1H- and 2H-forms. researchgate.net

In the context of dinitro-substituted benzotriazoles, the position of the nitro groups can influence the relative stability of these tautomers. Theoretical calculations and experimental studies on 5,7-dinitrobenzotriazole have shown that the 1H tautomer is the most energetically favorable form in both the gas phase and in solution. researchgate.netmdpi.com This preference suggests that thermochemical reactions and decomposition of these compounds likely proceed via the more stable 1H-tautomer. mdpi.com

Derivatives and Analogs in Academic Research

4,6-Dinitro-2-phenyl-2H-benzotriazole 1-Oxides and their Unique Reactivity

The introduction of an N-oxide group at the 1-position of the 4,6-dinitro-2-phenyl-2H-benzotriazole structure significantly enhances its electrophilic character, leading to unique reactivity profiles. These N-oxides are classified as superelectrophiles, exhibiting reactivity that is much closer to potent electrophiles like 4,6-dinitrobenzofuroxan (DNBF) than to the standard Meisenheimer electrophile, 1,3,5-trinitrobenzene (B165232) (TNB). researchgate.netresearchgate.net

A notable aspect of their reactivity is their participation in pericyclic reactions, specifically Diels-Alder type condensations. researchgate.netresearchgate.net The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. organic-chemistry.orgwikipedia.org In the context of these N-oxides, the reaction is often an "inverse demand" Diels-Alder, where the electron-poor benzotriazole (B28993) N-oxide acts as the dienophile or even a heterodiene, reacting with an electron-rich diene. organic-chemistry.org

Research has shown that the most activated derivative in this class, 2-(2',4',6'-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, exhibits both dienophilic and heterodienic behavior when treated with cyclopentadiene. This leads to a highly functionalized and stereoselective diadduct through two consecutive inverse demand Diels-Alder condensations. researchgate.netresearchgate.net This dual reactivity highlights a direct relationship between the compound's superelectrophilic nature and its pericyclic reactivity. researchgate.netresearchgate.net

Another key reaction is the formation of stable anionic sigma-adducts, also known as Meisenheimer complexes, through covalent hydration in aqueous solutions. Kinetic and thermodynamic studies have been conducted to measure the ease of this process, providing quantitative data on the electrophilicity of these compounds. researchgate.netresearchgate.net

| Compound | pKa for Covalent Hydration | Reactivity Notes |

| 2-(2',4',6'-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide (Pi-DNBT) | 6.70 | Undergoes Diels-Alder reactions; exhibits both dienophilic and heterodienic behavior. researchgate.netresearchgate.net |

| 2-phenyl-4,6-dinitrobenzotriazole 1-oxide (Ph-DNBT) | 10.73 | Does not undergo Diels-Alder reactions under similar conditions. researchgate.netresearchgate.net |

Picryl- and Nitroaryl-Substituted Benzotriazoles

The substitution of a picryl group (2,4,6-trinitrophenyl) or other nitroaryl moieties at the N-2 position of the dinitrobenzotriazole core creates a class of highly electron-deficient compounds. These substitutions are instrumental in modulating the electrophilicity and reactivity of the benzotriazole system. researchgate.netresearchgate.net

The compound 2-(2',4',6'-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide (Pi-DNBT) is a prime example. The presence of five nitro groups across the two aryl rings makes it an exceptionally strong electrophile. researchgate.netresearchgate.net As discussed previously, this high degree of activation enables it to participate in Diels-Alder reactions, a reactivity not observed in the less substituted 2-phenyl analog. researchgate.netresearchgate.net

The electrophilic character of these compounds is systematically tunable. Research has demonstrated that the electrophilicity can be decreased by the sequential removal of nitro groups from the 2-aryl substituent. This allows for a fine-tuning of their chemical behavior, particularly in reactions with nucleophiles. researchgate.net

Studies involving these ambident superelectrophiles have explored their reactions with various nucleophiles. These reactions can lead to the formation of persistent anionic σ-adducts (Meisenheimer complexes) or result in the cleavage of the N-2 to C-1' bond, depending on the specific reactants and conditions. researchgate.net

2-Aryl-2H-benzotriazole Derivatives: Synthesis and Conformational Studies

The synthesis of 2-aryl-2H-benzotriazole derivatives can be achieved through several methodologies. A common and direct approach involves the condensation reaction between o-arylenediamines and nitroarenes, facilitated by the cooperative action of an acid and a base. researchgate.net Another established method is the intramolecular cyclization of o-phenylenediamine (B120857) treated with sodium nitrite (B80452) in acetic acid. gsconlinepress.comchemicalbook.com

More advanced synthetic strategies include:

Molybdenum-catalyzed deoxygenative heterocyclization of 2-nitroazobenzenes, which accommodates a wide range of functional groups and produces good to excellent yields. researchgate.net

Electrochemical radical cyclization of o-aminyl azobenzenes, which proceeds without the need for external transition metal catalysts or chemical oxidants. researchgate.net

Intramolecular cyclization via a diazotized solution derived from a substituted aniline, which is then reacted with an aryl amine, followed by cyclization in the presence of a copper catalyst. chemicalbook.com

Conformational studies are crucial for understanding the three-dimensional structure and properties of these molecules. While specific studies on 4,6-dinitro-2-phenyl-2H-benzotriazole are not widely published, computational methods like Density Functional Theory (DFT) are commonly employed for analogous heterocyclic systems, such as benzothiazole (B30560) derivatives. mdpi.com Such studies typically involve:

Potential Energy Surface (PES) Scans: The dihedral angle between the benzotriazole ring and the 2-aryl substituent is systematically varied to identify the most stable conformers (energy minima). mdpi.com

Geometry Optimization: The structures of the identified stable conformers are fully optimized to determine their precise bond lengths, bond angles, and dihedral angles. mdpi.com

Thermodynamic and Spectroscopic Analysis: From the optimized geometries, researchers can calculate thermodynamic properties and predict spectroscopic features (e.g., NMR chemical shifts, vibrational frequencies), which can then be compared with experimental data. mdpi.com

Benzotriazole N-Oxides: Synthesis and Reactivity

Benzotriazole N-oxides are a significant class of derivatives with unique chemical properties. Their synthesis can be achieved through several routes. One method is the direct oxidation of a parent benzotriazole, such as treating 1-(pyrid-2-yl)benzotriazole with an oxidizing agent to yield the corresponding N-oxide. researchgate.net Another approach involves the condensation of a pre-formed N-oxide, like 2-chloropyridine (B119429) N-oxide, with benzotriazole. researchgate.net A more general synthesis for benzotriazol-1-ol involves the reaction of 1-chloro-2-nitrobenzene (B146284) with hydrazine (B178648). chemicalbook.com Novel methods for synthesizing fused-ring nitrogen-enriched compounds, including benzotriazole nitrogen oxides, have also been developed via intramolecular cyclization reactions. sciencepublishinggroup.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Control and Sustainability

The advancement of synthetic chemistry offers new avenues for the production of nitro-substituted benzotriazoles with greater efficiency, safety, and environmental consideration. Traditional methods often rely on the cyclocondensation of o-phenylenediamines with reagents like sodium nitrite (B80452) in acidic media. ijcrt.org However, future research is pivoting towards more refined strategies.

Key areas of exploration include:

Greener Synthesis: A significant development is the use of B2(OH)4-mediated reductive transamidation, which allows for the reaction of N-acyl benzotriazoles with organic nitro compounds in water, offering a more sustainable alternative to traditional methods that use harsh reagents. organic-chemistry.org

Flow Chemistry: Continuous-flow methods are being investigated to handle potentially explosive intermediates, such as aryl diazonium salts, more safely and efficiently. researchgate.net

Controlled Nitration: Direct nitration of the parent 1H-benzotriazole ring is a primary method for introducing nitro groups. uws.ac.uk Future work will focus on achieving higher selectivity and control over the position of nitration to favor the synthesis of specific isomers, guided by computational predictions. uws.ac.uk

| Synthetic Method | Key Reagents/Conditions | Advantages | Research Focus |

| Reductive Transamidation | N-acyl benzotriazoles, Nitro compounds, B2(OH)4, H2O | Sustainable (uses water as solvent), mild conditions | Broadening substrate scope, optimizing catalyst efficiency |

| Direct Nitration | 1H-Benzotriazole, Nitrating agents | Direct, simple procedure | Enhancing isomeric control, understanding reaction pathways via DFT |

| Polymer-Supported Cyclization | 1,2-aryldiamines, Polymer-supported nitrite, p-tosic acid | Mild conditions, easier purification, good to high yields | Developing more efficient solid-phase supports |

| Continuous-Flow Synthesis | Multiphase processes | Enhanced safety (handles explosive intermediates), scalability | Optimization of reactor design and process parameters |

Deeper Mechanistic Understanding of Complex Multi-step Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of dinitro-phenyl-benzotriazoles is critical for optimizing reaction conditions and predicting outcomes. Research in this area is moving beyond simple reaction observation to detailed kinetic and computational studies. For instance, the reaction of the related super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, with alkoxides has been shown to proceed through the formation of anionic σ-adducts as intermediates. researchgate.net The stability and subsequent decomposition of these complexes dictate the final product distribution, highlighting the competition between σ-complex formation and nucleophilic aromatic substitution. researchgate.net

Future mechanistic investigations will likely focus on:

Identifying Intermediates: Utilizing advanced spectroscopic techniques (e.g., NMR, mass spectrometry) to detect and characterize transient intermediates in multi-step syntheses.

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps and the influence of various reaction parameters.

Computational Elucidation: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and visualize transition states, as has been done to propose nitration routes. uws.ac.uk

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules. By predicting the properties of yet-to-be-synthesized compounds, researchers can prioritize experimental efforts on the most promising candidates. For nitro-substituted benzotriazoles, DFT calculations are already being used to investigate structure-property relationships. researchgate.net

Key applications of computational modeling in this field include:

Predicting Energetic Properties: Calculating crucial parameters for energetic materials, such as heat of formation, crystal density, detonation velocity, and detonation pressure. researchgate.netnih.gov

Guiding Synthesis: Modeling reaction pathways to predict the most likely isomers to form during synthesis, as demonstrated in the controlled nitration of 1H-benzotriazoles. uws.ac.uk

Screening for Functionality: Virtually screening libraries of potential derivatives for desired electronic, optical, or other functional properties.

| Calculated Property | Computational Method | Significance | Reference |

| Heat of Formation (HOF) | Isodesmic Reactions (DFT) | Predicts energy content of a molecule | researchgate.net |

| Crystal Density (ρ) | DFT Calculations | Key factor in detonation performance | researchgate.netnih.gov |

| Isomerism & Nitration Route | Density Functional Theory (DFT) | Predicts reaction outcomes and product structure | uws.ac.uk |

| Detonation Velocity (D) | Kamlet-Jacobs Equations | Indicates the speed of the detonation wave | nih.gov |

| Detonation Pressure (P) | Kamlet-Jacobs Equations | Measures the pressure of the detonation wave | nih.gov |

Development of Next-Generation Functional Materials Based on Nitro-substituted Benzotriazole (B28993) Scaffolds

The high nitrogen content and the presence of explosophoric nitro groups make the nitro-benzotriazole scaffold a prime candidate for the development of advanced energetic materials. mdpi.com Research has demonstrated that derivatives of 1H-benzotriazole can be synthesized for such applications, with their performance characteristics predicted computationally and confirmed experimentally. researchgate.netnih.gov

Future research will focus on fine-tuning the molecular structure to achieve a superior balance of properties:

High Performance with Low Sensitivity: The primary goal is to create materials with high detonation velocity and pressure while maintaining low sensitivity to mechanical stimuli like impact and friction. researchgate.net

Thermal Stability: Enhancing the thermal stability of these compounds is crucial for their safe handling, storage, and application.

Novel Architectures: Exploring the incorporation of the nitro-benzotriazole scaffold into larger, more complex molecular architectures or polymers to create novel functional materials with tailored properties.

The table below presents calculated performance data for several energetic derivatives of 1H-benzotriazole, illustrating the potential of this class of compounds.

| Compound Derivative | Calculated Density (g cm⁻³) | Detonation Velocity (km s⁻¹) | Detonation Pressure (GPa) |

| 5-Chloro-4-nitro-1H-benzo organic-chemistry.orguws.ac.ukepa.govtriazole | 1.71 | 5.45 - 8.06 (range for series) | 12.35 - 28 (range for series) |

| 5-Azido-4,6-dinitro-1H-benzo organic-chemistry.orguws.ac.ukepa.govtriazole | 1.77 | 5.45 - 8.06 (range for series) | 12.35 - 28 (range for series) |

| Other Synthesized Amino, Azido, Nitro Derivatives | 1.61 - 1.98 | 5.45 - 8.06 | 12.35 - 28 |

Data sourced from a study on a series of synthesized derivatives. nih.gov

Comprehensive Investigation of Abiotic Transformation Pathways in Diverse Chemical Environments

As with any novel chemical compound, a thorough understanding of its environmental fate is essential. Benzotriazoles are known to be relatively persistent in the environment due to their resistance to biodegradation and oxidation, as well as their UV stability. epa.gov They are generally water-soluble and have a limited tendency to sorb to sediment.

While much of the existing environmental research focuses on less substituted benzotriazoles used in high volumes as corrosion inhibitors, a comprehensive investigation into the abiotic (non-biological) transformation of highly functionalized derivatives like 4,6-Dinitro-2-phenyl-2h-benzotriazole is a critical future research avenue. Studies have shown that for benzotriazoles in general, photolysis and ozonation can be more effective degradation pathways than biodegradation. nih.gov

Future research should systematically investigate:

Photodegradation: Determining the rates and products of photolysis under various environmentally relevant light conditions.

Hydrolysis: Assessing the stability of the compound across a range of pH values typical of natural waters.

Redox Reactions: Investigating potential transformation pathways in different redox conditions, such as those found in anaerobic sediments or sunlit surface waters. nih.gov

Understanding these abiotic pathways is crucial for predicting the persistence, transport, and ultimate fate of these specialized molecules if they are ever released into the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。